molecular formula C8H10N4 B13002553 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine

2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine

Cat. No.: B13002553
M. Wt: 162.19 g/mol
InChI Key: NAKJSMXWJZYRAH-UHFFFAOYSA-N
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Description

2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused bicyclic ring system with nitrogen atoms at positions 1 and 2, and methyl groups at positions 2 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,6-dimethylimidazole with hydrazine hydrate in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions typically involve heating the mixture at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives .

Scientific Research Applications

2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2,6-dimethylimidazo[1,2-b]pyridazin-3-amine

InChI

InChI=1S/C8H10N4/c1-5-3-4-7-10-6(2)8(9)12(7)11-5/h3-4H,9H2,1-2H3

InChI Key

NAKJSMXWJZYRAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NC(=C2N)C)C=C1

Origin of Product

United States

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